3-Pyridinol, 2-[(1-methylethyl)thio]-
Description
3-Pyridinol, 2-[(1-methylethyl)thio]- is a pyridine derivative characterized by a hydroxyl group at the 3-position and an isopropylthio (-S-CH(CH₃)₂) substituent at the 2-position of the pyridine ring. For instance, 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS 23003-25-0) has a molecular formula of C₇H₉NOS and a molecular weight of 155.22 g/mol . The isopropylthio group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents like methylthio.
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C8H11NOS/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 |
InChI Key |
NFTBOHBQWRFUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-Pyridinol, 2-[(1-methylethyl)thio]- with related pyridine derivatives:
Metabolic and Stability Considerations
- Steric Shielding : Bulky substituents like isopropylthio may protect the thioether bond from enzymatic cleavage, extending half-life. This is observed in silicon-containing analogues (e.g., trimethylsilylpropyl derivatives), which exhibit prolonged activity .
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs a Cu(II) catalyst (e.g., Cu(OAc)₂), a nitrogen-based ligand (e.g., DMEDA), and di-isopropyl disulfide as the thiol source. The hydroxyl group at C3 acts as a directing group, coordinating with the copper catalyst to facilitate C2 activation. Key parameters include:
-
Solvent : Toluene or dichloroethane
-
Ligand-to-copper ratio : 2:1 (e.g., DMEDA:Cu(OAc)₂)
In a representative procedure, 3-hydroxypyridine reacts with di-isopropyl disulfide in the presence of Cu(OAc)₂ (10 mol%), DMEDA (20 mol%), and 2-biphenylcarboxylic acid (10 mol%) at 130°C for 20 hours. The crude product is purified via flash chromatography (petroleum ether/ethyl acetate gradient), yielding 2-isopropylthio-3-pyridinol in ~75% yield based on analogous reactions.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing thiolation at C4 or C6 positions may occur due to the ambident directing effect of the hydroxyl group. This is addressed by optimizing the ligand structure and reaction time.
-
Oxidation Sensitivity : The thioether product is prone to over-oxidation to sulfone derivatives. Strict oxygen-free conditions and shorter reaction times (≤24 hours) mitigate this issue.
Nitro-Displacement via Nucleophilic Aromatic Substitution
This two-step approach leverages nitro groups as leaving groups, building on nitration methodologies for pyridinol derivatives.
Nitration of 3-Hydroxypyridine
Adapting the nitration procedure from 2-hydroxypyridine systems, 3-hydroxypyridine is treated with fuming nitric acid (67–75%) in pyridine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring nitro group incorporation at the C2 position due to the hydroxyl group’s ortho-directing effect. After 30–40 minutes at room temperature, the mixture is concentrated and neutralized with sodium bicarbonate to yield 2-nitro-3-pyridinol (≈85% purity).
Thiolation with Isopropylthiol
The nitro group is displaced using isopropylthiolate under basic conditions (K₂CO₃ in DMF, 100°C). This SNAr reaction benefits from:
-
Nitro Activation : Enhanced leaving group ability due to the electron-withdrawing nitro moiety
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state
Typical yields range from 60–70%, with purification via recrystallization (ethanol/water).
Halogenation-Followed by Cross-Coupling
Bromination at C2
3-Hydroxypyridine undergoes regioselective bromination using POBr₃ in acetonitrile at 80°C, yielding 2-bromo-3-hydroxypyridine. The hydroxyl group directs bromination to the adjacent C2 position, achieving >90% regioselectivity.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 3-Pyridinol, 2-[(1-methylethyl)thio]-?
- Answer : The compound (CAS 188669-89-8) has the molecular formula C₈H₁₁NO , molecular weight 137.18 g/mol , and features a pyridine ring substituted with a hydroxyl group at position 3 and an isopropylthio group (-S-iPr) at position 2 . Key properties include:
- Hydrogen-bonding capacity : The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents.
- Steric effects : The bulky isopropylthio group may hinder electrophilic substitution reactions at adjacent positions.
- Spectroscopic identifiers : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielding of pyridine protons near the thioether group) and mass spectrometry (EI-MS) to validate molecular ion peaks .
Q. How can researchers synthesize 3-Pyridinol, 2-[(1-methylethyl)thio]- while ensuring regioselectivity?
- Answer : A plausible synthetic route involves:
Thioether formation : React 3-hydroxypyridine with 2-bromopropane or isopropyl disulfide under basic conditions (e.g., NaH in DMF) to introduce the thioether group.
Protecting group strategy : Protect the hydroxyl group with a silyl ether (e.g., TBSCl) to prevent side reactions during thiolation .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
- Key considerations : Monitor reaction temperature (<60°C) to avoid decomposition and confirm regioselectivity via HPLC (>95% purity) and 2D NMR (e.g., NOESY for spatial proximity of substituents) .
Advanced Research Questions
Q. What experimental and computational methods are effective in analyzing steric and electronic effects of the isopropylthio group?
- Answer :
- Steric effects :
- X-ray crystallography : Resolve the crystal structure to measure bond angles and torsional strain between the pyridine ring and isopropylthio group .
- Kinetic studies : Compare reaction rates of 3-Pyridinol derivatives with varying thioether substituents in nucleophilic aromatic substitution.
- Electronic effects :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density (e.g., Fukui indices) and predict reactive sites .
- UV-Vis spectroscopy : Analyze shifts in λmax to assess conjugation disruption caused by the thioether group .
Q. How can researchers resolve contradictions in reported solubility and stability data for thioether-containing pyridinols?
- Answer : Variability often arises from:
- Solvent polarity : Measure solubility in DMSO, ethanol, and water using shake-flask methods (USP guidelines).
- Oxidative degradation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect sulfoxide/sulfone byproducts .
- pH dependence : Perform potentiometric titration to determine pKa and assess ionization effects on solubility .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with modified thioether chains (e.g., methylthio vs. isopropylthio) and test inhibitory activity.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins .
- Molecular docking : Employ AutoDock Vina to predict binding poses, prioritizing hydrophobic interactions with the isopropylthio group and hydrogen bonds with the hydroxyl group .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
